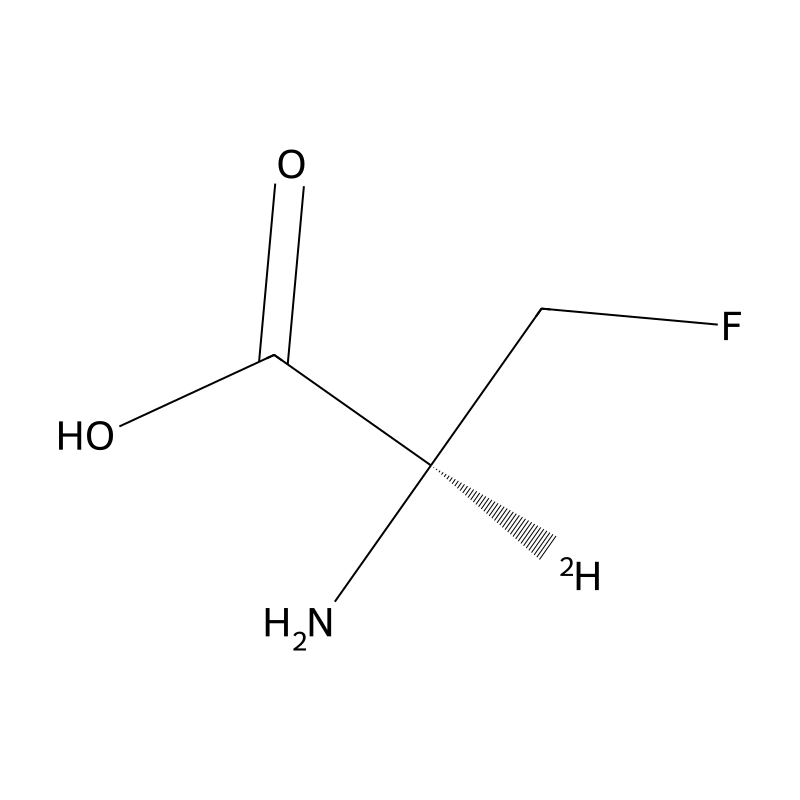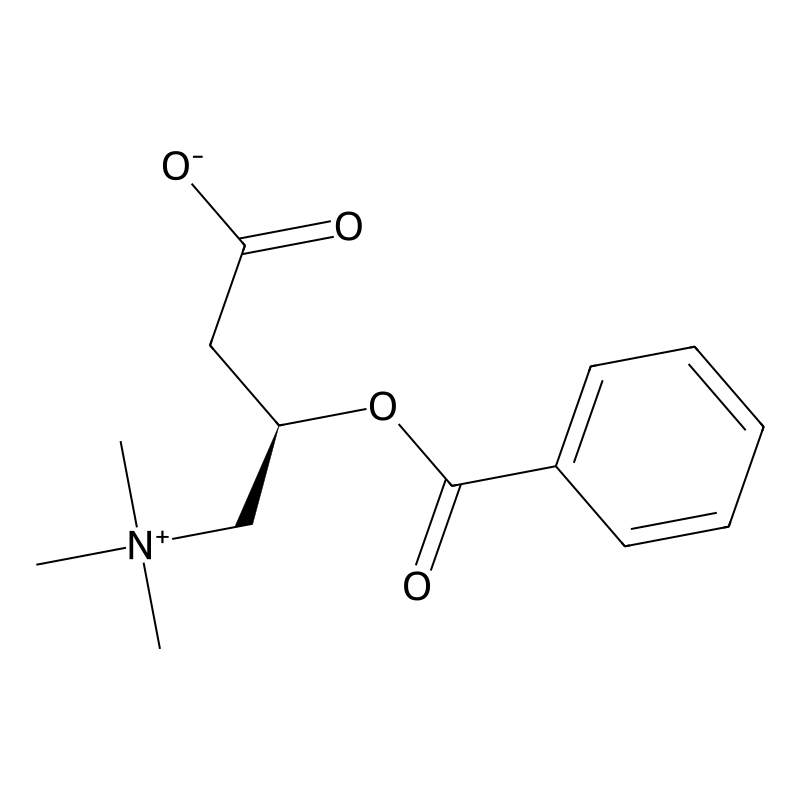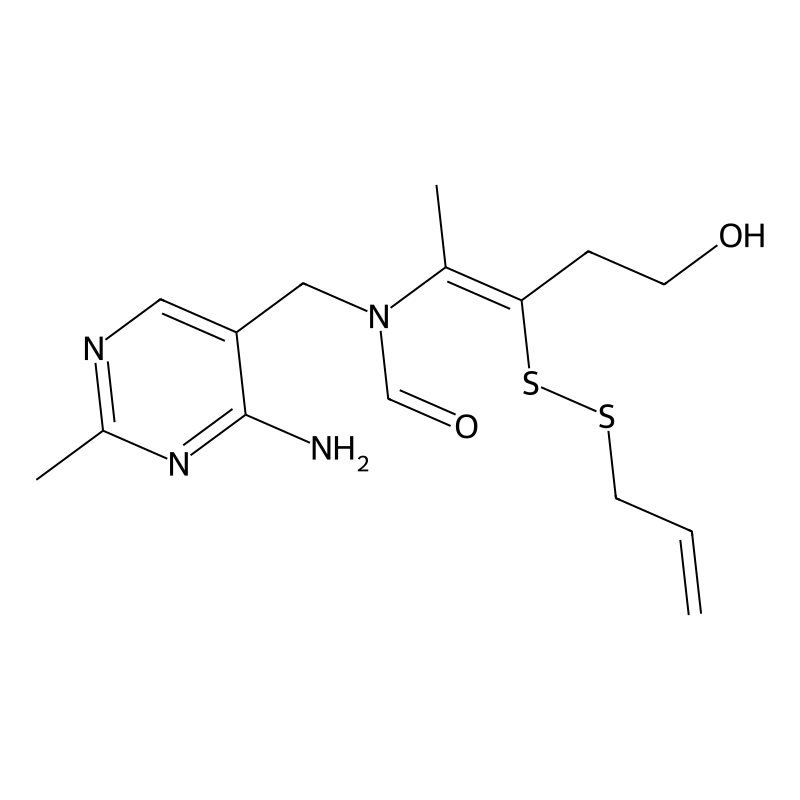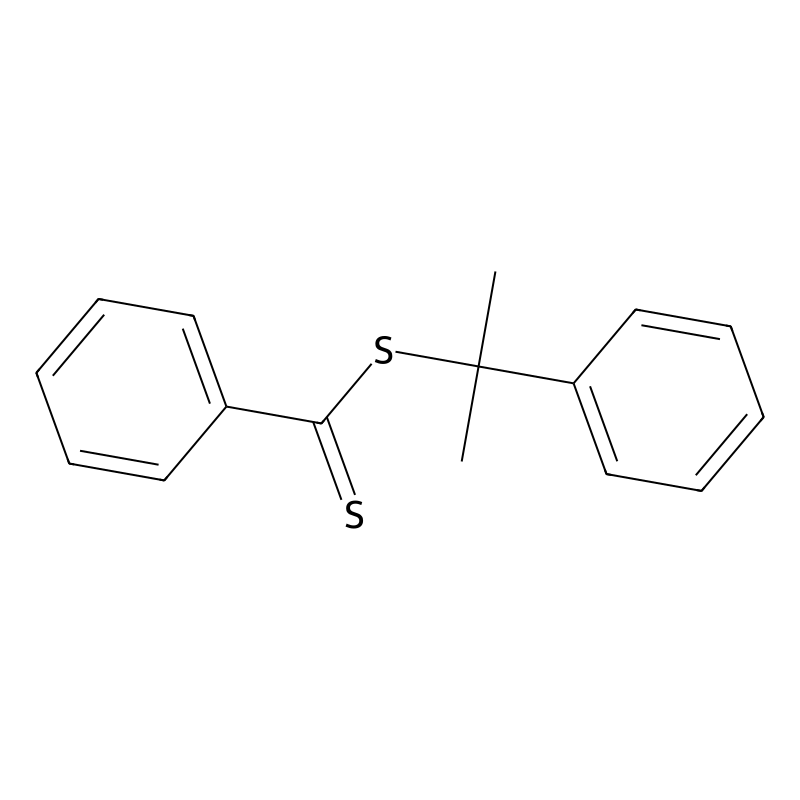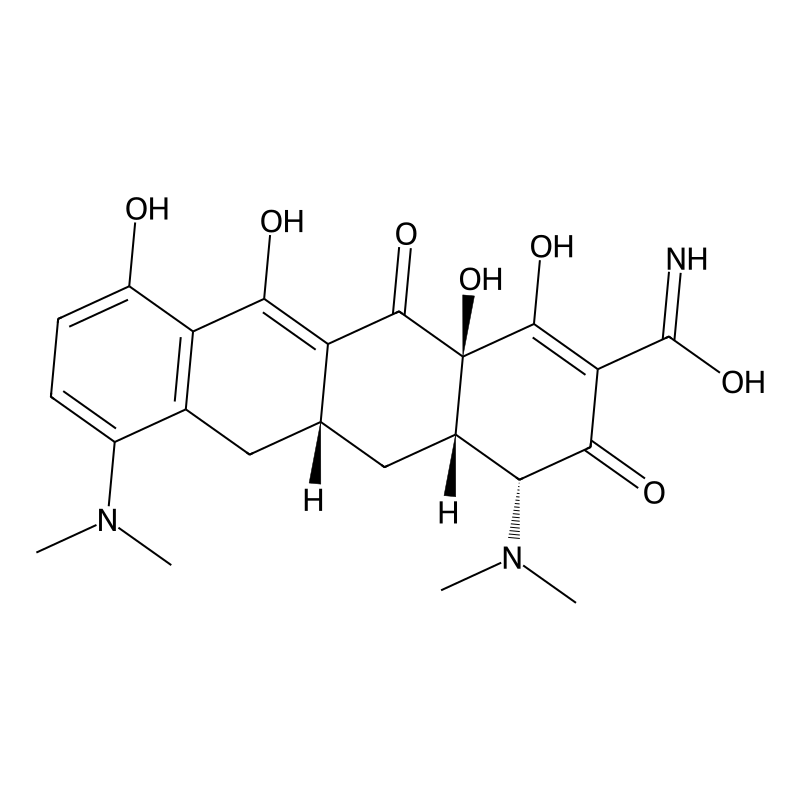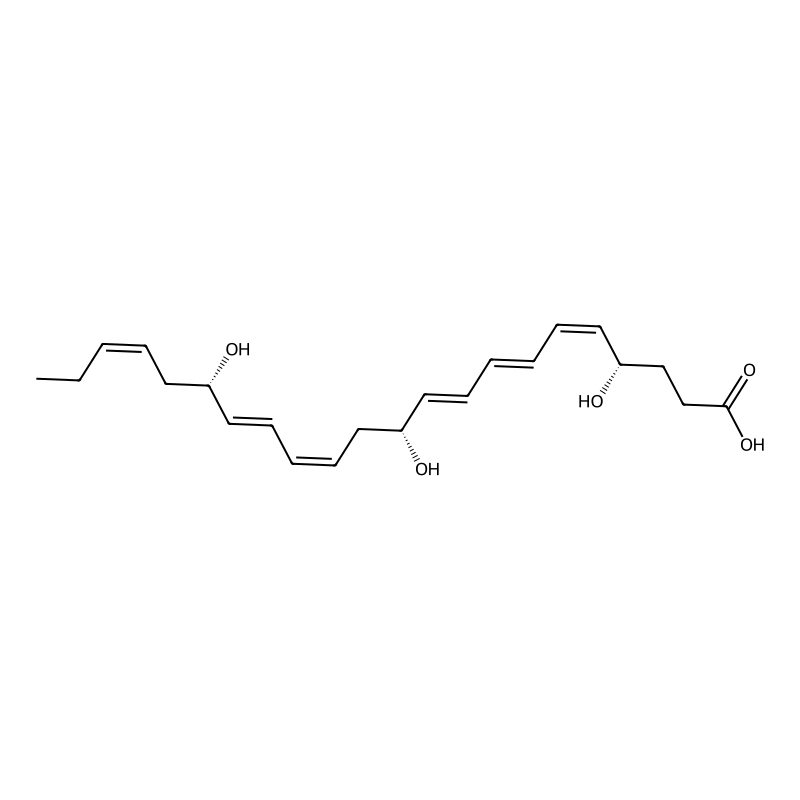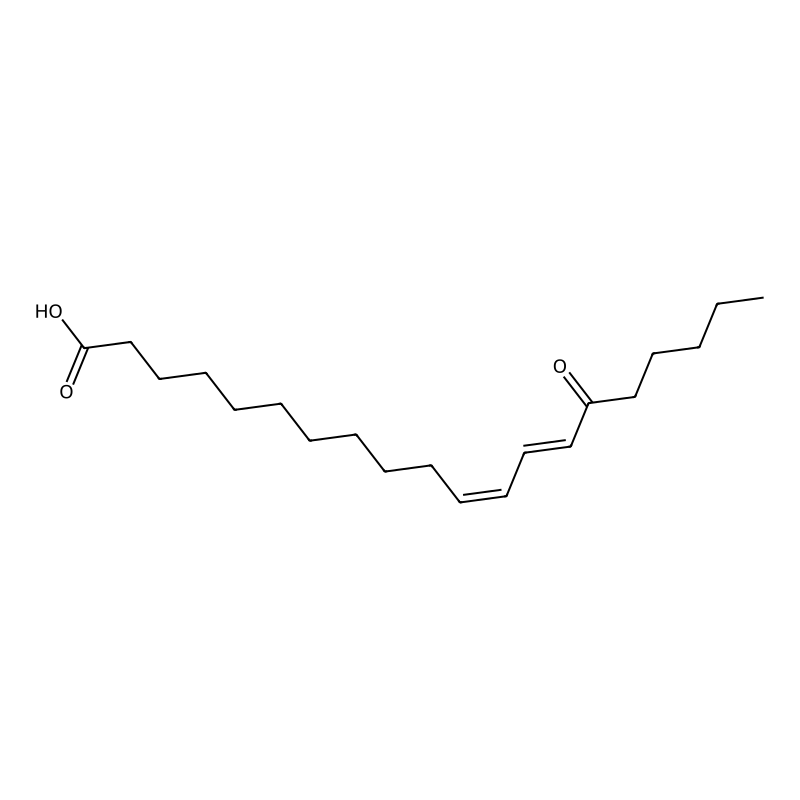3-Nitrophthalonitrile
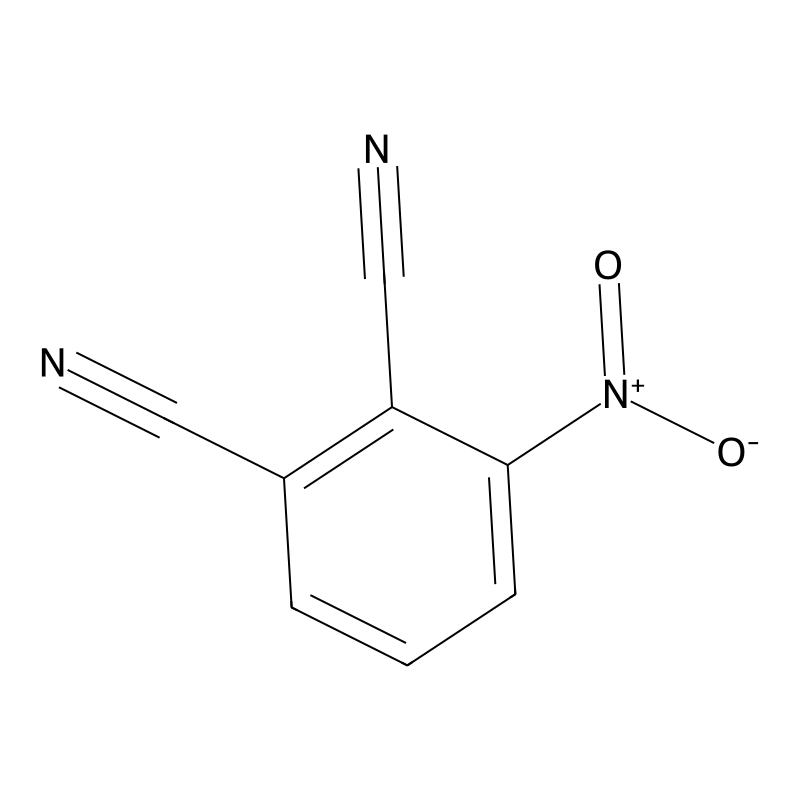
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Phthalocyanines:
-NP serves as a vital building block for synthesizing phthalocyanines, a class of organic compounds with remarkable properties. Phthalocyanines possess applications in various fields, including:
- Catalysis: They act as efficient catalysts in various chemical reactions, accelerating reaction rates and improving selectivity .
- Chemical Sensors: Their ability to interact with specific molecules makes them valuable components in chemical sensors for detecting various chemicals and pollutants .
- Dyes and Pigments: Phthalocyanines exhibit vibrant colors and high stability, making them ideal for applications in dyes and pigments for textiles, paints, and plastics .
- Other Applications: Phthalocyanines also find use in gas sensors, electrochromic displays, batteries, and even as potential cancer treatment agents through photodynamic therapy .
Material Science Research:
The structural and electronic properties of 3-NP itself are also of interest in material science research. Studies have explored its potential applications in areas like:
- Organic Electronics: The unique electronic properties of 3-NP make it a candidate material for organic electronic devices like solar cells and organic light-emitting diodes (OLEDs) .
- Crystal Engineering: Studies investigate the crystal structure and packing arrangement of 3-NP to understand crystal engineering principles and potentially design new materials with desired properties .
3-Nitrophthalonitrile is an organic compound with the molecular formula C₈H₃N₃O₂ and a chemical structure characterized by two cyano groups and one nitro group attached to a phthalic framework. Its systematic name reflects its functional groups, indicating the presence of both nitro and nitrile functionalities. The compound is known for its high reactivity, making it a valuable intermediate in various chemical syntheses and applications in biological research.
- Nucleophilic Substitution: The nitrile groups can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
- Reduction Reactions: The nitro group can be reduced to an amine, which can further participate in coupling reactions.
- Cyclization Reactions: It can react with other compounds to form heterocycles, which are important in pharmaceutical chemistry.
These reactions highlight the compound's versatility as a building block in organic synthesis.
Research indicates that 3-nitrophthalonitrile exhibits biological activity, particularly as a dye in biological assays. It has been studied for its potential use in staining techniques and as an intermediate in the synthesis of pharmaceuticals. Its toxicity profile suggests that it may have harmful effects if ingested or if it comes into contact with skin, necessitating careful handling during laboratory work .
Several methods have been developed for synthesizing 3-nitrophthalonitrile:
- Nitration of Phthalonitrile: Phthalonitrile can be nitrated using concentrated nitric acid, introducing the nitro group at the appropriate position.
- Refluxing with Nitrating Agents: A mixture of phthalic anhydride and sodium nitrite can be refluxed to yield 3-nitrophthalonitrile.
- Electrophilic Aromatic Substitution: This method involves treating phthalic compounds with nitronium ions generated from nitric acid and sulfuric acid.
These methods provide efficient routes to obtain 3-nitrophthalonitrile with varying yields depending on the conditions used.
3-Nitrophthalonitrile serves multiple applications across different fields:
- Dye Production: It is utilized as an intermediate in synthesizing various organic dyes and pigments due to its chromophoric properties.
- Pharmaceuticals: The compound is significant in drug development as a precursor for synthesizing biologically active molecules.
- Chemical Research: Its reactivity makes it a useful reagent in organic synthesis, particularly in developing new compounds.
These applications underscore its importance in both industrial and research contexts .
Several compounds share structural similarities with 3-nitrophthalonitrile, including:
- Phthalonitrile: Lacks the nitro group but shares similar reactivity due to the presence of cyano groups.
- 4-Nitrophthalonitrile: Similar structure but differs in the position of the nitro group, affecting its reactivity and applications.
- 2-Nitrophthalonitrile: Another positional isomer that may exhibit different biological activities and chemical properties.
Comparison TableCompound Structure Characteristics Unique Properties 3-Nitrophthalonitrile Nitro group at position 3 High reactivity; used in dye synthesis Phthalonitrile No nitro group Base structure; less reactive 4-Nitrophthalonitrile Nitro group at position 4 Different reactivity; potential uses 2-Nitrophthalonitrile Nitro group at position 2 Varies in biological activity
| Compound | Structure Characteristics | Unique Properties |
|---|---|---|
| 3-Nitrophthalonitrile | Nitro group at position 3 | High reactivity; used in dye synthesis |
| Phthalonitrile | No nitro group | Base structure; less reactive |
| 4-Nitrophthalonitrile | Nitro group at position 4 | Different reactivity; potential uses |
| 2-Nitrophthalonitrile | Nitro group at position 2 | Varies in biological activity |
This comparison illustrates how the positioning of functional groups affects the properties and applications of these compounds, highlighting the uniqueness of 3-nitrophthalonitrile within this class of chemicals.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Corrosive;Irritant;Health Hazard;Environmental Hazard

